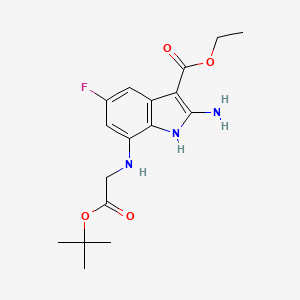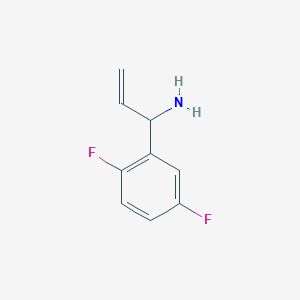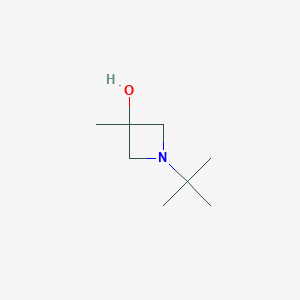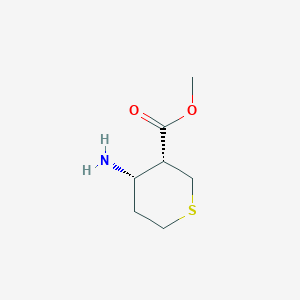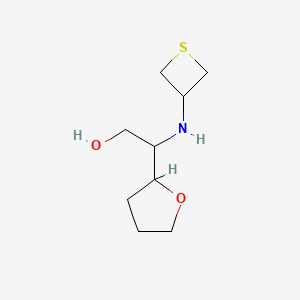
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is a complex organic compound that features both tetrahydrofuran and thietane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol likely involves multiple steps, including the formation of the tetrahydrofuran and thietane rings, followed by their coupling. Typical reaction conditions might include:
Formation of Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Formation of Thietane Ring: This might involve the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling Reaction: The final step could involve the nucleophilic substitution of a halogenated ethan-1-ol derivative with the thietane ring.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions might include the use of alkyl halides and a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Applications De Recherche Scientifique
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of polymers or other materials with specialized properties.
Mécanisme D'action
The mechanism of action for 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thietane ring but shares the tetrahydrofuran moiety.
2-(Thietan-3-ylamino)ethanol: Contains the thietane ring but lacks the tetrahydrofuran moiety.
Uniqueness
The combination of both tetrahydrofuran and thietane rings in 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol makes it unique
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)-2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C9H17NO2S/c11-4-8(9-2-1-3-12-9)10-7-5-13-6-7/h7-11H,1-6H2 |
Clé InChI |
BGBTVJKPZNBCSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(CO)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


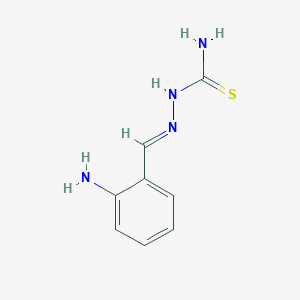
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
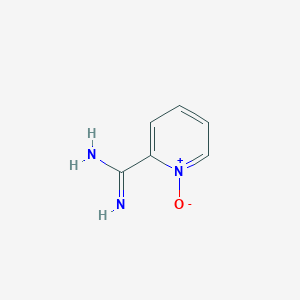

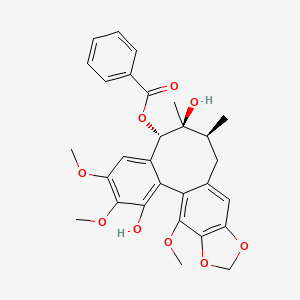
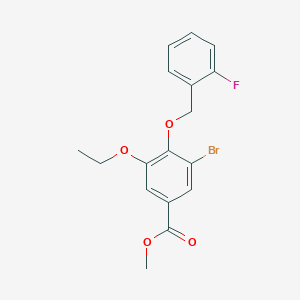
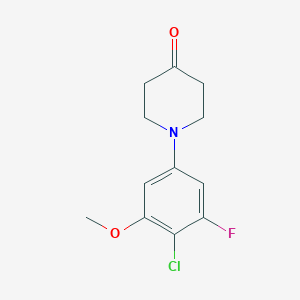
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
